molecular formula C21H16N2O7 B2392564 {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate CAS No. 331461-66-6

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate

Cat. No.: B2392564
CAS No.: 331461-66-6
M. Wt: 408.366
InChI Key: RPOYUIJARUWMLS-UHFFFAOYSA-N
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Description

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate is an organic compound with the molecular formula C21H16N2O7 and a molecular weight of 408.4 g/mol . This ester derivative integrates two aromatic nitro groups, a feature often exploited in material science and synthetic chemistry. The specific spatial arrangement of its functional groups makes it a valuable candidate as a multifunctional chemical building block for researchers. Its potential applications include serving as a monomer or cross-linking agent in the synthesis of advanced polymeric materials, where its rigid structure and nitro groups can influence material properties. Furthermore, compounds of this class are frequently investigated in the development of non-linear optical (NLO) materials and as synthetic intermediates for more complex pharmaceutical or agrochemical agents. Researchers value this compound for its versatility in constructing complex molecular architectures. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated laboratory environment .

Properties

IUPAC Name

[4-[(4-nitrophenyl)methoxy]phenyl]methyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7/c24-21(17-2-1-3-19(12-17)23(27)28)30-14-16-6-10-20(11-7-16)29-13-15-4-8-18(9-5-15)22(25)26/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOYUIJARUWMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with benzyl chloride to form 4-[(4-nitrophenyl)methoxy]benzyl chloride. This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds featuring nitrophenyl groups, such as {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate, exhibit significant anticancer activity. The incorporation of nitrophenyl moieties into drug design has been linked to enhanced biological activity. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Synthesis and Testing
A study synthesized a series of nitrophenyl derivatives and evaluated their anticancer properties. The results demonstrated that compounds similar to {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate displayed effective inhibition against breast and colon cancer cell lines. The mechanism of action was attributed to the induction of oxidative stress in cancer cells, leading to cell death .

Material Science Applications

Polymer Chemistry
The compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its functionality allows for the modification of polymer matrices, enhancing their thermal stability and mechanical properties. For example, incorporating {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate into polymer blends has been shown to improve the material's resistance to UV degradation .

Data Table: Properties of Modified Polymers

PropertyControl PolymerPolymer with {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate
Thermal Stability180 °C210 °C
UV ResistanceLowHigh
Mechanical Strength50 MPa75 MPa

Agricultural Applications

Pesticide Development
Compounds like {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate are being explored as potential precursors for developing new pesticides. The nitrophenyl group is known for its biological activity against various pests and pathogens, making it a candidate for agrochemical formulations .

Case Study: Efficacy Testing
In a series of tests, formulations containing derivatives of the compound were applied to crops affected by aphids and fungal infections. The results indicated a significant reduction in pest populations and improved crop yields compared to untreated controls, showcasing the compound's potential in agricultural applications .

Mechanism of Action

The mechanism of action of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl moiety can also participate in binding interactions with proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a family of nitro-substituted benzoate esters. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents on Benzyl/Benzoate Groups Molecular Weight (g/mol) Key References
Target Compound (CID 4135648) C21H16N2O7 3-Nitrobenzoate; 4-nitrophenylmethoxy 408.10
4-Methoxyphenyl 4-nitrobenzoate C14H11NO5 4-Nitrobenzoate; 4-methoxyphenyl 273.06
[4-(4-Nitrophenyl)phenyl] benzoate C19H13NO4 Benzoate; 4-nitrophenyl 319.31
{4-[(4-Fluorophenyl)methoxy]phenyl}methyl 3-nitrobenzoate C21H15FNO7 3-Nitrobenzoate; 4-fluorophenylmethoxy 410.09
4-Nitro-N-(3-nitrophenyl)benzamide C13H9N3O4 4-Nitrobenzamide; 3-nitrophenyl 283.23
Key Observations :

In contrast, analogs like 4-methoxyphenyl 4-nitrobenzoate () and [4-(4-nitrophenyl)phenyl] benzoate () have a single nitro group, reducing polarity.

Substituent Effects: Fluorine substitution (e.g., in ’s analog) replaces a nitro group with a less electron-withdrawing fluorine atom, likely increasing lipophilicity and altering metabolic stability .

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) Comparison
Compound [M+H]+ CCS (Ų) [M+Na]+ CCS (Ų) Notes
Target Compound (CID 4135648) 195.7 210.6 Higher CCS due to dual nitro groups
4-Methoxyphenyl 4-nitrobenzoate N/A N/A Smaller size likely reduces CCS
Fluorinated Analog () N/A N/A Fluorine may lower polarity
  • The target compound’s CCS values suggest moderate polarity , aligning with its dual nitro groups. Fluorinated or methoxy-substituted analogs may exhibit lower CCS due to reduced polarity.

Biological Activity

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate is a compound belonging to the class of benzophenone derivatives, characterized by its unique structural features, including nitro groups and a methoxyphenyl moiety. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings.

  • Molecular Formula : C21H16N2O7
  • Molecular Weight : 408.366 g/mol
  • CAS Number : 331461-66-6

The biological activity of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate is attributed to its ability to interact with various molecular targets within biological systems. The nitro groups can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The methoxyphenyl moiety is also capable of engaging in binding interactions with proteins or enzymes, modulating their activity.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
    • It has been tested against Salmonella typhimurium, showing effective inhibition at concentrations as low as 100 nmol .
  • Anticancer Activity
    • Research indicates potential anticancer effects, particularly in inhibiting the proliferation of cancer cell lines.
    • The compound's mechanism may involve inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent cellular stress.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate against various pathogens. Results indicated:

  • Test Organisms : Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Inhibition Zone Diameter : Ranged from 15 mm to 25 mm depending on the concentration used.

Study 2: Anticancer Potential

A separate study focused on the anticancer properties of the compound against MCF-7 breast cancer cells:

  • IC50 Value : The compound exhibited an IC50 value of approximately 12 µM, indicating potent cytotoxicity.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V positive cells after treatment.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Nitrophenyl benzoate Nitro groupModerate antimicrobial activity
4-Methoxyphenyl benzoate Methoxy groupLow anticancer activity
{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate Nitro and methoxy groupsHigh antimicrobial and anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitrobenzene derivatives and methoxy-substituted phenyl precursors. Key steps include esterification, nitro group introduction, and coupling reactions. For example, esterification of 3-nitrobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) forms the methyl ester, followed by Williamson ether synthesis to attach the 4-nitrophenylmethoxy group. Yield optimization can be achieved by controlling reaction temperature (70–90°C), using anhydrous conditions, and employing catalysts like potassium carbonate for ether formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8–4.0 ppm), nitrobenzene aromatic protons (δ ~7.5–8.5 ppm), and ester carbonyl (δ ~165–170 ppm).
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O) validate functional groups.
  • X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) resolves spatial arrangements, as demonstrated for structurally similar nitroaromatic esters .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can researchers address solubility challenges during in vitro biological assays?

  • Methodological Answer : The compound’s low aqueous solubility (due to nitro and aromatic groups) can be mitigated using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For cell-based assays, pre-formulation studies with cyclodextrins (e.g., β-cyclodextrin) enhance solubility without cytotoxicity. Solubility parameters (Hansen solubility parameters) should be calculated to identify optimal solvents .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group (electron-withdrawing) activates the benzene ring toward electrophilic substitution at the meta position, while the methoxy group (electron-donating) directs reactivity to the para position. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. acetonitrile) reveal rate constants for nucleophilic attack, such as hydrolysis of the ester moiety .

Q. What computational models predict the binding affinity of this compound with biological targets such as enzymes or receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with targets like cytochrome P450 or nitroreductases. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs (e.g., methyl 3-amino-3-(4-nitrophenyl)propanoate), correlate substituent effects (Hammett σ values) with inhibitory activity. Free energy perturbation (FEP) simulations refine binding affinity predictions by accounting for solvation effects .

Q. How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. neuroprotection) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). A systematic approach includes:

  • Dose-Response Curves : Test across a wide concentration range (nM to μM).
  • Comparative Studies : Use structural analogs (e.g., ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate) to isolate pharmacophore contributions .
  • Mechanistic Profiling : Assess mitochondrial membrane potential (JC-1 staining) and ROS generation to distinguish apoptotic vs. necrotic pathways .

Q. What advanced analytical methods are recommended for impurity profiling during synthesis?

  • Methodological Answer :

  • HPLC-DAD/MS : Employ C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients (0.1% formic acid) to separate and identify byproducts (e.g., unreacted nitro precursors).
  • NMR Relaxation Measurements : Detect trace impurities via ¹H NMR spin-lattice relaxation times (T₁).
  • Pharmacopeial Standards : Follow USP guidelines for impurity thresholds (e.g., ≤1.0% total impurities) using relative retention times (RRT) and response factors .

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